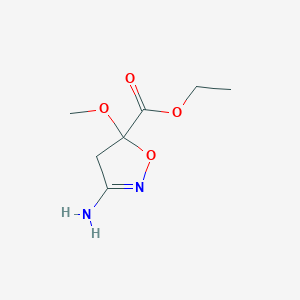![molecular formula C11H10N4 B12870768 5-methyl-2-(1H-pyrazol-1-yl)-1H-benzo[d]imidazole](/img/structure/B12870768.png)
5-methyl-2-(1H-pyrazol-1-yl)-1H-benzo[d]imidazole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-methyl-2-(1H-pyrazol-1-yl)-1H-benzo[d]imidazole is a heterocyclic compound that contains both pyrazole and benzimidazole moieties
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-methyl-2-(1H-pyrazol-1-yl)-1H-benzo[d]imidazole typically involves the cyclocondensation of appropriate precursors. One common method involves the reaction of 5-methyl-1H-pyrazole with o-phenylenediamine under acidic conditions to form the desired product . The reaction is usually carried out in a solvent such as ethanol or methanol, and the reaction mixture is heated to reflux for several hours.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure higher yields and purity. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the synthesis .
化学反応の分析
Types of Reactions
5-methyl-2-(1H-pyrazol-1-yl)-1H-benzo[d]imidazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the pyrazole and benzimidazole rings.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Sodium borohydride in ethanol or lithium aluminum hydride in tetrahydrofuran.
Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution; nucleophiles like amines for nucleophilic substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups onto the pyrazole or benzimidazole rings .
科学的研究の応用
5-methyl-2-(1H-pyrazol-1-yl)-1H-benzo[d]imidazole has several applications in scientific research:
作用機序
The mechanism of action of 5-methyl-2-(1H-pyrazol-1-yl)-1H-benzo[d]imidazole involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby preventing substrate binding or altering enzyme conformation . In receptor binding studies, the compound may act as an agonist or antagonist, modulating the receptor’s activity and downstream signaling pathways .
類似化合物との比較
Similar Compounds
2-(1H-pyrazol-1-yl)-1H-benzo[d]imidazole: Lacks the methyl group at the 5-position of the pyrazole ring.
5-methyl-1H-pyrazole: Contains only the pyrazole moiety without the benzimidazole ring.
1H-benzo[d]imidazole: Contains only the benzimidazole moiety without the pyrazole ring.
Uniqueness
5-methyl-2-(1H-pyrazol-1-yl)-1H-benzo[d]imidazole is unique due to the presence of both pyrazole and benzimidazole rings, which confer distinct chemical and biological properties. The methyl group at the 5-position of the pyrazole ring can influence the compound’s reactivity and interaction with biological targets, making it a valuable scaffold for drug design and development .
特性
分子式 |
C11H10N4 |
|---|---|
分子量 |
198.22 g/mol |
IUPAC名 |
6-methyl-2-pyrazol-1-yl-1H-benzimidazole |
InChI |
InChI=1S/C11H10N4/c1-8-3-4-9-10(7-8)14-11(13-9)15-6-2-5-12-15/h2-7H,1H3,(H,13,14) |
InChIキー |
DYGYANMJWJVBSY-UHFFFAOYSA-N |
正規SMILES |
CC1=CC2=C(C=C1)N=C(N2)N3C=CC=N3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


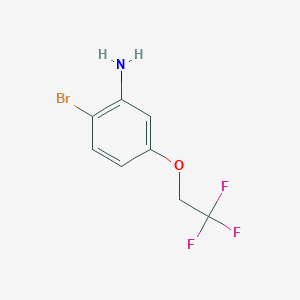
![3-Chloro-1-methyl-1H-pyrrolo[3,2-c]pyridine-2-carbaldehyde](/img/structure/B12870693.png)
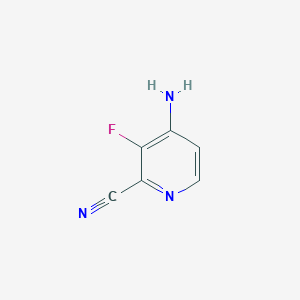
![Benzyl (3aR,8aS)-octahydropyrrolo[3,4-d]azepine-6(1H)-carboxylate hydrochloride](/img/structure/B12870706.png)
![N-(4-Hydroxynaphthalen-1-yl)-3-methyl-2-oxo-2,3-dihydrobenzo[d]oxazole-6-sulfonamide](/img/structure/B12870713.png)
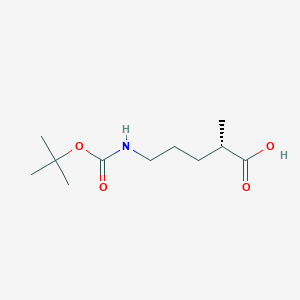
![Dichlorobis(3,7-diacetyl-1,3,7-triaza-5-phosphabicyclo[3.3.1]nonane) palladium(II)](/img/structure/B12870733.png)
![4-(Difluoromethoxy)-2-(difluoromethyl)benzo[d]oxazole](/img/structure/B12870742.png)
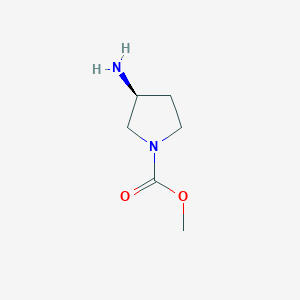
![2-(1H-pyrrol-1-yl)benzo[d]thiazole](/img/structure/B12870752.png)
![3-[(Difluoromethyl)sulphonyl]-4-fluoroaniline](/img/structure/B12870754.png)
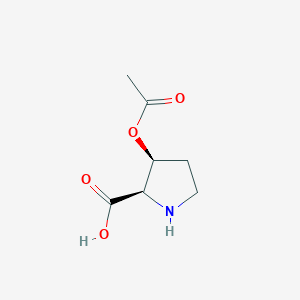
![1H-pyrrolo[3,2-b]pyridine-2-acetic acid](/img/structure/B12870763.png)
